Ethyl 2-(thian-4-ylidene)acetate
Overview
Description
Ethyl 2-(thian-4-ylidene)acetate is an organic compound with the molecular formula C₉H₁₄O₂S It is characterized by the presence of a thian-4-ylidene group attached to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(thian-4-ylidene)acetate typically involves the reaction of thian-4-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to ensure its purity and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of thian-4-ylidene derivatives with reduced functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thian-4-ylidene derivatives.
Substitution: Various substituted thian-4-ylidene acetates.
Scientific Research Applications
Ethyl 2-(thian-4-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(thian-4-ylidene)acetate involves its interaction with specific molecular targets. The thian-4-ylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Ethyl 2-(thian-4-ylidene)propanoate: Similar structure but with a propanoate group instead of acetate.
Methyl 2-(thian-4-ylidene)acetate: Similar structure but with a methyl group instead of ethyl.
Thian-4-ylidene acetic acid: Similar structure but with a carboxylic acid group instead of ethyl acetate.
Uniqueness: this compound is unique due to its specific combination of the thian-4-ylidene group and ethyl acetate moiety, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 2-(thian-4-ylidene)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKTXUZRZVUZRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCSCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.